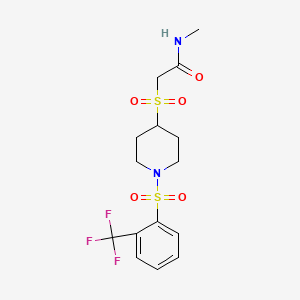

![molecular formula C18H11BrN2OS B2825560 2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 882747-32-2](/img/structure/B2825560.png)

2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chromenes, also known as benzopyran derivatives, are a class of compounds that have a benzene ring fused to a heterocyclic pyran ring . They have various biological properties such as antitumor, antibacterial, and anti-inflammatory effects .

Synthesis Analysis

Chromenes can be synthesized from an aldehyde (such as salicylaldehyde) and an active methylene compound, through a sequential Knoevenagel-Michael reaction . This method is generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis

The molecular structure of these compounds is established based on spectral data, including infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Chemical Reactions Analysis

Multicomponent reactions (MCRs) offer access to complex molecules. These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be significantly affected by the lipophilicity of the substituent at certain positions .Scientific Research Applications

Electrocatalytic Synthesis

Chromene derivatives, such as 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, have been synthesized through electrocatalytic multicomponent assembling. This method, involving aldehydes, 4-hydroxycoumarin, and malononitrile, offers a mild and efficient procedure under neutral conditions, indicating potential in green chemistry applications (Vafajoo et al., 2014).

Organocatalyzed Synthesis

Organocatalysis provides a route to synthesize chromene derivatives, exemplified by the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles from cyclohexane-1,2-dione and benzylidenemalononitriles, suggesting applications in enantioselective synthesis (Ding & Zhao, 2010).

Green Chemistry Approaches

A study highlights the synthesis of substituted chromenes and benzochromenes utilizing Rochelle salt as a novel green catalyst. This demonstrates the commitment to environmentally friendly synthetic methods, broadening the scope of chromene applications in sustainable chemistry (El-Maghraby, 2014).

Antimicrobial Applications

Chromene derivatives have been explored for their antimicrobial properties, with some novel tetrazolylbenzo[h]chromenes showing promising biological activity. This indicates potential applications in the development of new antimicrobial agents (Kanakaraju & Chandramouli, 2015).

Synthetic Methodologies

Various studies focus on the synthesis of chromene derivatives, showcasing diverse methods such as microwave irradiation and reactions under ultrasonic irradiation. These methodologies highlight the chemical versatility and potential for innovative applications of chromene compounds (Bazureau et al., 2017).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-amino-7-bromo-4-thiophen-2-yl-4H-benzo[g]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2OS/c19-12-4-3-10-8-15-13(7-11(10)6-12)17(16-2-1-5-23-16)14(9-20)18(21)22-15/h1-8,17H,21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRRWBXPKRGBTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2825486.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2825487.png)

![Ethyl 4-methyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2825488.png)

![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2825492.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2825494.png)

![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(2-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2825497.png)

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2825500.png)